1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one
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Overview
Description
1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[45]decan-2-yl]prop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro junction between a decane ring and an oxazolidine ring, with a hydroxymethyl group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[45]decan-2-yl]prop-2-en-1-one typically involves multi-step organic reactions One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The prop-2-en-1-one moiety can be reduced to form saturated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxymethyl group or the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The hydroxymethyl group and the spirocyclic core play crucial roles in binding to enzymes or receptors, modulating their activity. The prop-2-en-1-one moiety may participate in covalent interactions with target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share structural similarities and are investigated for their anticancer activities.
2,3-Dihydro-1,5-benzoxazepines: Known for their anticancer properties and structural resemblance.
Uniqueness: 1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[45]decan-2-yl]prop-2-en-1-one stands out due to its spirocyclic structure, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-[4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-11(15)13-7-10(8-14)12(9-13)3-5-16-6-4-12/h2,10,14H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYGKRKBHBLCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C2(C1)CCOCC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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